Cas no 62004-76-6 (Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester)

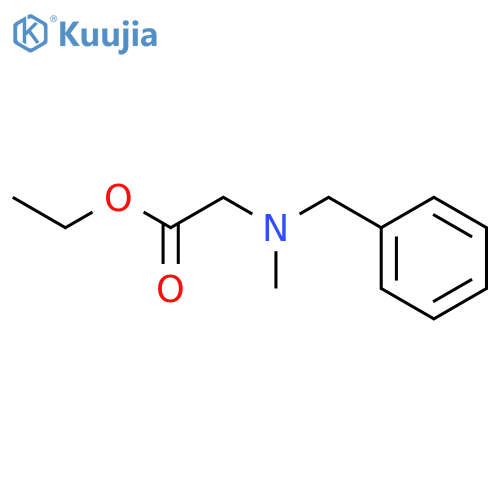

62004-76-6 structure

商品名:Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester

- Ethyl N-benzyl-N-methylglycinate

- 62004-76-6

- QXCRMVOWILEYQF-UHFFFAOYSA-N

- SCHEMBL8337648

- N-benzyl-N-methylglycine ethyl ester

- AKOS009059195

- ETHYL 2-[BENZYL(METHYL)AMINO]ACETATE

- G18614

-

- インチ: InChI=1S/C12H17NO2/c1-3-15-12(14)10-13(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3

- InChIKey: QXCRMVOWILEYQF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CN(C)CC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 207.125928785g/mol

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR029I36-250mg |

ethyl 2-[benzyl(methyl)amino]acetate |

62004-76-6 | 97% | 250mg |

$112.00 | 2025-02-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA258-10g |

ethyl 2-[benzyl(methyl)amino]acetate |

62004-76-6 | 97% | 10g |

¥9504.0 | 2024-04-18 | |

| Ambeed | A1930451-1g |

Ethyl N-benzyl-N-methylglycinate |

62004-76-6 | 98% | 1g |

$229.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA258-5g |

ethyl 2-[benzyl(methyl)amino]acetate |

62004-76-6 | 97% | 5g |

¥5280.0 | 2024-04-18 | |

| Aaron | AR029I36-1g |

ethyl 2-[benzyl(methyl)amino]acetate |

62004-76-6 | 97% | 1g |

$229.00 | 2025-02-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA258-500mg |

ethyl 2-[benzyl(methyl)amino]acetate |

62004-76-6 | 97% | 500mg |

¥924.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA258-1g |

ethyl 2-[benzyl(methyl)amino]acetate |

62004-76-6 | 97% | 1g |

¥1320.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA258-250mg |

ethyl 2-[benzyl(methyl)amino]acetate |

62004-76-6 | 97% | 250mg |

¥647.0 | 2024-04-18 | |

| Aaron | AR029I36-500mg |

ethyl 2-[benzyl(methyl)amino]acetate |

62004-76-6 | 97% | 500mg |

$160.00 | 2025-02-17 |

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester 関連文献

-

1. Subject index, 1995

-

2. Contents pages

-

3. Aldol reactions of ethyl N-benzyl-N-methylglycinate and of its borane adduct: selective access to syn or antiα-amino-β-hydroxyestersVincent Ferey,Thierry Le Gall,Charles Mioskowski J. Chem. Soc. Chem. Commun. 1995 487

62004-76-6 (Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester) 関連製品

- 53386-64-4(methyl 2-(benzylamino)acetate)

- 17136-37-7(Glycine,N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-, ethyl ester)

- 5453-99-6(4-Benzylmorpholin-2-one)

- 94226-55-8(Glycine,N,N-bis(phenylmethyl)-, methyl ester)

- 17136-35-5(Bzl-Gly-OMe Hydrochloride)

- 6436-90-4(Ethyl 2-(benzylamino)acetate)

- 77385-90-1(Ethyl 2-(dibenzylamino)acetate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62004-76-6)Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester

清らかである:99%

はかる:1g

価格 ($):206.0